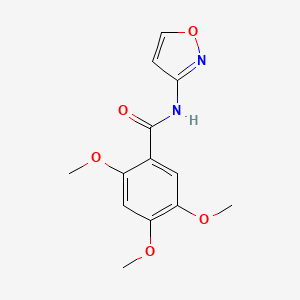
1,3-benzodioxole-5-carbaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-benzodioxole-5-carbaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is a chemical compound with potential applications in scientific research. It is a hydrazone derivative of 1,3-benzodioxole-5-carbaldehyde and thiazolidinone. This compound has been studied for its potential as a bioactive molecule, and its synthesis and mechanism of action have been investigated.
Mecanismo De Acción
The mechanism of action of 1,3-benzodioxole-5-carbaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is not fully understood. However, studies have shown that it may act by inducing apoptosis in cancer cells. Apoptosis is a process of programmed cell death, which is a natural process in the body. However, cancer cells are able to evade apoptosis, leading to uncontrolled growth. By inducing apoptosis in cancer cells, this compound may be able to inhibit their growth.
Biochemical and Physiological Effects:
Studies have shown that 1,3-benzodioxole-5-carbaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to induce apoptosis in these cells. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,3-benzodioxole-5-carbaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone in lab experiments include its potential as a bioactive molecule, specifically as an anti-cancer agent. Additionally, its synthesis method has been optimized for high yield and purity. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further investigation into its mechanism of action.
Direcciones Futuras
There are many potential future directions for the study of 1,3-benzodioxole-5-carbaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone. One potential direction is the investigation of its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity. Finally, the synthesis method may be further optimized for greater yield and purity.
Métodos De Síntesis
The synthesis of 1,3-benzodioxole-5-carbaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone involves the reaction of 1,3-benzodioxole-5-carbaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with chloroacetic acid and sodium hydroxide to form the final compound. The synthesis method has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
1,3-benzodioxole-5-carbaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has potential applications in scientific research. It has been studied for its potential as a bioactive molecule, specifically as an anti-cancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells, making it a potential candidate for further investigation.
Propiedades
IUPAC Name |
(2Z)-2-[(E)-1,3-benzodioxol-5-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S/c15-10-5-18-11(13-10)14-12-4-7-1-2-8-9(3-7)17-6-16-8/h1-4H,5-6H2,(H,13,14,15)/b12-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMGUIVRQYTWGU-UUILKARUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NN=CC2=CC3=C(C=C2)OCO3)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N/C(=N/N=C/C2=CC3=C(C=C2)OCO3)/S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-bromophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6043189.png)
![1-[1-(2-methylbenzyl)-4-piperidinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6043195.png)
![3-[2-(1-azepanyl)-2-oxoethyl]-4-(2,2-diphenylethyl)-2-piperazinone](/img/structure/B6043201.png)
![N-(3-chloro-4-methylphenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B6043210.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B6043227.png)
![3-[5-(4-chlorophenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B6043233.png)
![4-[2-(2,4-dinitrophenyl)vinyl]morpholine](/img/structure/B6043241.png)
![N-(4-bromophenyl)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B6043242.png)

![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-pyrazinecarboxamide](/img/structure/B6043256.png)
![2-(3-methoxypropanoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6043258.png)

![N-benzyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6043276.png)
![4-[2-(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)ethyl]morpholine](/img/structure/B6043282.png)